molecular formula C24H16ClFN4 B14966662 7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14966662
M. Wt: 414.9 g/mol
InChI Key: MIMWZCNDZSOGFY-UHFFFAOYSA-N
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Description

7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and material science. This compound is characterized by the presence of a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and substituted phenyl groups that contribute to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multistep reactions starting from readily available precursors. Common synthetic routes include:

    Condensation Reactions: Initial steps often involve the condensation of appropriate amines and aldehydes to form intermediate compounds.

    Cyclization Reactions: These intermediates undergo cyclization to form the pyrrolo[2,3-d]pyrimidine core.

    Substitution Reactions: Subsequent substitution reactions introduce the chlorophenyl and fluorophenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenated positions allow for nucleophilic substitution reactions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential as a drug candidate.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyrimidines: These compounds share a similar fused bicyclic structure and are known for their wide range of applications in medicinal chemistry.

    Imidazo[1,2-a]pyridines: Another class of compounds with a fused bicyclic system, known for their utility in drug development and material science.

Uniqueness

7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to the specific substitution pattern on the phenyl rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H16ClFN4

Molecular Weight

414.9 g/mol

IUPAC Name

7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C24H16ClFN4/c25-17-8-4-11-20(12-17)30-14-21(16-6-2-1-3-7-16)22-23(27-15-28-24(22)30)29-19-10-5-9-18(26)13-19/h1-15H,(H,27,28,29)

InChI Key

MIMWZCNDZSOGFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NC4=CC(=CC=C4)F)C5=CC(=CC=C5)Cl

Origin of Product

United States

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